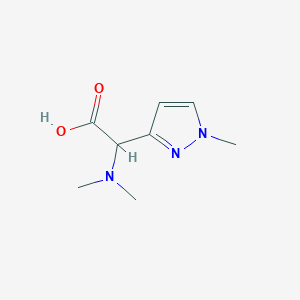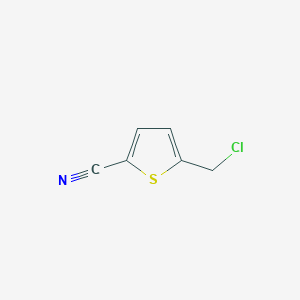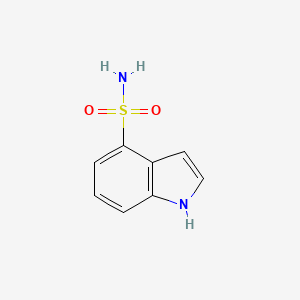
(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide is a chemical entity that has been synthesized and studied for its potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-(phenylsulfonyl)benzohydrazonoyl chloride with electron-rich olefins in the presence of zinc oxide, leading to the formation of pyrazoline derivatives . This suggests that similar methods could potentially be applied to synthesize (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide by adjusting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been determined by X-ray single-crystal diffraction . This compound shares a similar sulfonyl and chloro functional group arrangement, which could imply that (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide may also crystallize in a similar fashion and possess a monoclinic space group.
Chemical Reactions Analysis
The reactivity of related sulfonyl compounds suggests that (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide could undergo reactions typical of sulfonyl and chloro groups. For instance, the presence of the sulfonyl group can facilitate hydrogen bonding and tautomerism, as observed in (Z)-2-benzenesulfonyl-1-phenyl-2-(phenylhydrazono)ethanone . The chloro group could be reactive towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and density of related compounds have been characterized . The chemical properties, including reactivity in the presence of zinc ions and the influence of substituents on fluorescence properties, have been studied . These studies suggest that (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide may exhibit similar properties, such as forming complexes with metal ions like zinc and displaying fluorescence under certain conditions.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Benzimidazole derivatives, including those structurally related to "(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide," have been studied for their antioxidant capacity. The ABTS/PP decolorization assay, a common method for assessing antioxidant capacity, elucidates reaction pathways involving coupling adducts formation and oxidative degradation. These pathways highlight the compound's potential in studying antioxidant reactions and mechanisms (Ilyasov et al., 2020).
Drug Design and Repositioning
Sulfonamide and benzimidazole moieties, closely related to "(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide," are key features in drugs targeting carbonic anhydrase for conditions like obesity, cancer, epilepsy, and hypertension. These compounds' inhibitory activities suggest applications in drug design and repositioning, providing a framework for developing new therapeutics with enhanced efficacy and specificity (Carta & Supuran, 2013).
Groundwater Remediation and Wastewater Treatment
The use of compounds like zero-valent iron in groundwater remediation and wastewater treatment demonstrates the potential for benzimidazole derivatives in environmental applications. These substances have shown efficacy in removing various contaminants, indicating that structurally related compounds could be explored for similar purposes (Fenglian Fu et al., 2014).
Antifungal and Anthelminthic Applications
Research on benzimidazole fungicides reveals their mechanism of action as specific inhibitors of microtubule assembly by binding to tubulin. This property is significant for developing antifungal and anthelminthic drugs, suggesting that benzimidazole derivatives, including "(Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide," could serve as potent agents in treating infections (Davidse, 1986).
Anticancer Potential
Benzimidazole derivatives have been extensively reviewed for their anticancer properties, acting through various mechanisms such as DNA intercalation and enzyme inhibition. This research underscores the potential of benzimidazole-based compounds in cancer therapy, offering insights into designing new anticancer agents with improved selectivity and potency (Akhtar et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Benzimidazoles often target tubulin in parasites, disrupting their cell structure . Sulfonamides are often used as antibiotics, and they inhibit the enzyme dihydropteroate synthase, disrupting the synthesis of folic acid in bacteria .
Mode of Action
Benzimidazoles bind to the beta-tubulin of parasites, preventing the polymerization of tubulin dimers, disrupting the structure and function of the cells . Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and compete with PABA for the active site of dihydropteroate synthase .
Biochemical Pathways
The action of benzimidazoles leads to the disruption of the cytoskeleton of the parasite, leading to its death . Sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA .
Pharmacokinetics
The pharmacokinetics of benzimidazoles and sulfonamides can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the compound .
Result of Action
The result of the action of benzimidazoles is generally the death of the parasite. Sulfonamides can stop the growth of bacteria, making them bacteriostatic .
Action Environment
The action of these compounds can be influenced by factors such as pH, presence of other drugs, and individual patient characteristics .
properties
IUPAC Name |
N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISVIKOTBAHCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2526021.png)




![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B2526027.png)
![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)
![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)


![3-phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2526039.png)